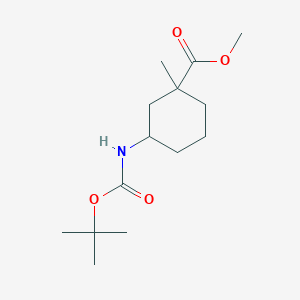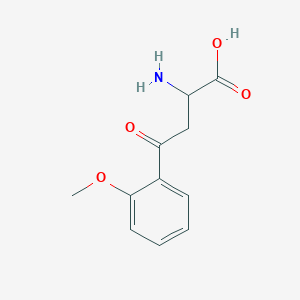![molecular formula C12H8N6O2S3 B12504761 2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antituberculosis, anticonvulsant, and pesticidal properties . The unique structure of this compound, which includes a sulfur bridge and multiple nitrogen atoms, contributes to its wide range of applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) typically involves multi-component reactions. One common method is the microwave-assisted multi-component reaction, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is favored for its efficiency and environmentally friendly approach.
Análisis De Reacciones Químicas
2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, phenyl isothiocyanate, and sodium hydride . The major products formed from these reactions are hydrazinecarbodithioates and their cyclization products .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules with potential antimicrobial, antituberculosis, and anticancer activities . Additionally, it has been studied for its antioxidant properties and its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . These properties make it a valuable compound in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit specific enzymes involved in cell proliferation . Additionally, its antioxidant activity is related to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) include other thiadiazolo[3,2-a]pyrimidine derivatives, such as 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one These compounds share similar biological activities but differ in their specific chemical structures and properties
Propiedades
Fórmula molecular |
C12H8N6O2S3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
7-methyl-2-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H8N6O2S3/c1-5-3-7(19)17-9(13-5)21-11(15-17)23-12-16-18-8(20)4-6(2)14-10(18)22-12/h3-4H,1-2H3 |
Clave InChI |
XJVDCSALPPALSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C(=N1)SC(=N2)SC3=NN4C(=O)C=C(N=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)


![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)

![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)

